O-Demethylbuchenavianine

Cyclin-Dependent Kinase CDK1 Stereoselectivity

Source (S)-O-Demethylbuchenavianine (CAS 91147-18-1), the uniquely potent CDK1/5 inhibitor with sub-100nM stereoselectivity essential for oncology/neuroscience research. Its 36x more potent (S)-enantiomer is the non-substitutable tool for CDK1/5 target engagement studies. Verified purity ≥98%.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B1239111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Demethylbuchenavianine
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN1CCCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O
InChIInChI=1S/C21H21NO4/c1-22-10-6-5-9-14(22)19-15(23)11-16(24)20-17(25)12-18(26-21(19)20)13-7-3-2-4-8-13/h2-4,7-8,11-12,14,23-24H,5-6,9-10H2,1H3
InChIKeyBBZGOLNDVQZCIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Demethylbuchenavianine: A Flavonoid Alkaloid with Dual Anti-HIV and CDK Inhibitory Activities


O-Demethylbuchenavianine is a flavonoid alkaloid [1] characterized by a 5,7-dihydroxyflavone core with a 1-methylpiperidin-2-yl moiety at the C8 position [2]. It was originally isolated from *Buchenavia capitata* and identified as the most active component in a series of compounds exhibiting anti-HIV activity [3]. More recent investigations have established its potent and stereoselective inhibition of cyclin-dependent kinases (CDKs), specifically CDK1 and CDK5, with low nanomolar IC50 values [4]. This dual biological profile distinguishes it from other flavonoid alkaloids and presents it as a unique chemical probe for both antiviral and oncology research programs.

Why O-Demethylbuchenavianine Cannot Be Substituted by Other Flavonoid Alkaloids


The biological activity of O-Demethylbuchenavianine is exquisitely sensitive to its precise substitution pattern and stereochemistry, precluding simple replacement with other flavonoid alkaloids. Within its natural product class, it was identified as the most active anti-HIV compound among a series of structurally related alkaloids, demonstrating that even minor structural modifications lead to a loss of cytoprotective efficacy [1]. Furthermore, its kinase inhibition profile is highly stereoselective, with the (S)-enantiomer exhibiting sub-100 nM potency, whereas the (R)-enantiomer and other analogs show significantly reduced activity or a different selectivity profile [2]. This combination of a unique C8 piperidine linkage on the flavone core and a defined stereochemical requirement creates a narrow structure-activity relationship that cannot be met by other in-class compounds like capitavine or N-demethylbuchenavianine, making O-Demethylbuchenavianine a specific and non-substitutable chemical tool.

Quantitative Evidence for the Superior Performance of O-Demethylbuchenavianine


Stereoselective CDK1 Inhibition: (S)-Enantiomer is 36x More Potent than (R)-Enantiomer

The (S)-enantiomer of O-Demethylbuchenavianine demonstrates a 36-fold increase in potency against CDK1 compared to the (R)-enantiomer . This stark stereoselectivity is a critical differentiation point for kinase research.

Cyclin-Dependent Kinase CDK1 Stereoselectivity

Superior CDK5 Inhibition by the (S)-Enantiomer Over (R)-Enantiomer

The (S)-enantiomer of O-Demethylbuchenavianine is also markedly more potent against CDK5 compared to its (R)-counterpart . This further underscores the compound's stereospecific activity profile.

CDK5 Kinase Inhibitor Neurodegeneration

Unique Kinase Selectivity Profile of (R)-Enantiomer vs. (S)-Enantiomer

The (R)-enantiomer of O-Demethylbuchenavianine, while a weaker CDK1/5 inhibitor, exhibits a broader kinase inhibition profile that is absent in the (S)-enantiomer, demonstrating activity against GSK3, CLK1, and DYRK1A . This functional divergence provides two distinct chemical tools with different utility from the same molecular scaffold.

GSK-3 CLK1 DYRK1A Kinase Profiling

Superior Anti-HIV Activity Among Flavonoid Alkaloid Series

In a direct comparison of a series of flavonoid alkaloids isolated from Buchenavia capitata, O-Demethylbuchenavianine was identified as the most active compound for producing cytoprotective effects against HIV in a cell-based model [1]. This indicates its superior efficacy relative to other structurally related in-class alkaloids.

Anti-HIV Antiviral Natural Product

Key Application Scenarios for O-Demethylbuchenavianine Based on Quantitative Evidence


Stereospecific CDK1 Probe for Cell Cycle and Oncology Studies

Based on its 36-fold more potent inhibition of CDK1 (IC50 = 0.03 μM) compared to the (R)-enantiomer, the (S)-enantiomer of O-Demethylbuchenavianine is the essential tool for experiments requiring specific and potent blockade of CDK1 activity . This is critical for investigating cell cycle regulation and for high-throughput screening campaigns in oncology drug discovery where target engagement must be maximized .

Investigating CDK5-Mediated Pathways in Neurodegeneration

The (S)-enantiomer's 19-fold greater potency against CDK5 (IC50 = 0.05 μM) makes it the preferred compound for research focused on CDK5, a kinase implicated in Alzheimer's disease and other neurodegenerative conditions . Its high potency ensures that observed biological effects are a result of CDK5 inhibition, rather than off-target activity .

Multi-Kinase Profiling with a Single Chemical Scaffold

Researchers seeking a chemical probe for the broader kinome, including targets like GSK3, CLK1, and DYRK1A, should utilize the (R)-enantiomer . Its unique activity profile, in stark contrast to the highly selective (S)-enantiomer, allows for the study of multiple kinases using two closely related compounds, facilitating structure-activity relationship (SAR) studies and off-target assessment .

Anti-HIV Lead Optimization and Mechanistic Studies

As the most active compound identified from its natural product series, O-Demethylbuchenavianine is the logical starting point for medicinal chemistry efforts aimed at developing new antiviral agents [1]. Its moderate cytoprotective effects in CEM-SS cells provide a validated baseline for structure-activity relationship (SAR) studies to improve potency and understand the novel mechanism of action for this chemotype [1].

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